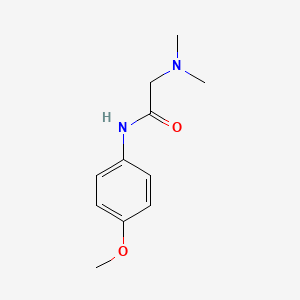

2-(dimethylamino)-N-(4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)8-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHAUROSDQLZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367015 | |

| Record name | Acetamide, 2-(dimethylamino)-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113779-02-5 | |

| Record name | Acetamide, 2-(dimethylamino)-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Dimethylamino N 4 Methoxyphenyl Acetamide and Its Derivatives

Novel Synthetic Routes to the Core 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide Scaffold

The construction of the this compound core involves the formation of a crucial amide bond and the introduction of the N,N-dimethylamino group. Modern synthetic strategies aim to optimize these key steps for higher yields, milder reaction conditions, and greater substrate scope.

Optimization of Amide Bond Formation Strategies (e.g., using activating agents, catalysts)

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Traditional methods often require the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride. For the synthesis of N-(4-methoxyphenyl)acetamide, a common precursor, this can be achieved by reacting 4-methoxyaniline with chloroacetyl chloride. nih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Modern approaches focus on the use of coupling agents and catalysts to facilitate the direct reaction between the carboxylic acid and amine, avoiding the need for harsh reagents. While specific optimization studies for the coupling of 2-(dimethylamino)acetic acid and 4-methoxyaniline are not extensively documented in the literature, general principles of amide bond formation can be applied. A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, side products, and cost.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Activating Species | Byproducts |

| DCC | Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | O-acyl-tetramethyluronium | Tetramethylurea |

| T3P | Propylphosphonic anhydride | Mixed anhydride | Phosphonic acids |

Catalytic methods for direct amide formation are also gaining prominence. These methods often involve the in situ activation of the carboxylic acid by a catalyst, which is then regenerated in the catalytic cycle. For the synthesis of N-arylacetamides from electron-rich anilines like 4-methoxyaniline, catalysts that can operate under mild conditions and tolerate the electronic nature of the substrates are desirable.

Exploration of N-Alkylation and Arylation Reactions for Amine Functionalization

The introduction of the N,N-dimethylamino group is a key step in the synthesis of this compound. This is typically achieved through the N-alkylation of a primary or secondary amine precursor. A common route involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with dimethylamine (B145610).

Alternatively, if a 2-amino-N-(4-methoxyphenyl)acetamide precursor is used, the N,N-dimethylation can be achieved through various methods. Reductive amination using formaldehyde (B43269) as the carbon source is a widely employed and efficient method for the N-methylation of amines. This reaction can be catalyzed by various reducing agents and catalysts.

Table 2: Methods for N,N-Dimethylation of Primary Amines

| Method | Reagents | Conditions | Advantages |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic acid | Heating | No external reducing agent needed |

| Reductive Amination | Formaldehyde, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Varies with reducing agent | Mild conditions, high yields |

| Using Methylating Agents | Methyl iodide, Methyl triflate | Base | Good for small-scale synthesis |

Recent advancements in catalysis have led to the development of more sustainable and efficient methods for N-methylation.

Mechanistic Insights into Carbon-Nitrogen and Carbon-Oxygen Bond Formations during Synthesis

The formation of the amide bond in N-arylacetamides, such as in the acylation of p-anisidine (B42471), proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. The electronic properties of the aniline play a significant role in this reaction. The methoxy (B1213986) group in p-anisidine is an electron-donating group, which increases the electron density on the aromatic ring and the nucleophilicity of the amino group, thereby facilitating the reaction.

Computational studies, such as those using Density Functional Theory (DFT), can provide detailed insights into the reaction mechanism, including the transition state geometries and activation energies. Such studies on the acylation of substituted anilines can help in understanding the role of substituents on the reaction rate and in designing more efficient catalytic systems.

The formation of the carbon-nitrogen bonds during the N,N-dimethylation of a primary amine precursor typically involves the formation of an iminium ion intermediate, which is then reduced. In the case of reductive amination with formaldehyde, the primary amine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic species is then reduced by a hydride source to yield the methylated amine. This process can be repeated to achieve dimethylation.

Stereoselective and Regioselective Synthesis Approaches

The development of stereoselective and regioselective synthetic methods allows for the creation of diverse analogues of this compound with specific three-dimensional arrangements and substitution patterns, which is crucial for applications in drug discovery and materials science.

Controlling Stereochemistry in the Formation of Chiral Analogues

Introducing chirality into the this compound scaffold can be achieved by employing asymmetric synthesis strategies. If a chiral center is desired at the alpha-position to the carbonyl group, methods for the enantioselective synthesis of α-amino acids and their derivatives can be adapted.

One common approach is the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a chiral analogue of 2-amino-N-(4-methoxyphenyl)acetamide, a chiral auxiliary could be attached to the glycine (B1666218) moiety, followed by diastereoselective alkylation or amination. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Oxazolidinones are a well-known class of chiral auxiliaries used in the asymmetric synthesis of α-amino acids. sigmaaldrich.com

Another strategy is the use of chiral catalysts to control the stereoselectivity of the reaction. For example, the enantioselective alkylation of a glycine enolate equivalent can be catalyzed by a chiral phase-transfer catalyst or a chiral metal complex. The development of catalytic asymmetric methods is a major focus of modern organic synthesis due to their efficiency and atom economy.

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of N-(4-methoxyphenyl)acetamide offers sites for further functionalization through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the acetamido group (-NHCOCH₃) and the methoxy group (-OCH₃).

Both the acetamido and methoxy groups are ortho, para-directing and activating groups. chemistrytalk.orgyoutube.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. In the case of N-(4-methoxyphenyl)acetamide, the para position to the acetamido group is occupied by the methoxy group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the acetamido group (positions 3 and 5) and ortho to the methoxy group (positions 3 and 5). The combined directing effects of both groups strongly favor substitution at the 3 and 5 positions.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Type | Directing Effect |

| -NHCOCH₃ | Activating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

Examples of electrophilic aromatic substitution reactions that could be used for the regioselective functionalization of the N-(4-methoxyphenyl)acetamide scaffold include halogenation, nitration, and Friedel-Crafts reactions. frontiersin.org The choice of reaction conditions, including the electrophile, solvent, and temperature, can influence the regioselectivity and yield of the desired product. For instance, nitration of N-(4-methoxy-2-nitroaniline) followed by acetylation has been reported. nih.gov The ability to selectively introduce functional groups onto the aromatic ring is essential for creating a library of derivatives with diverse properties.

Development of Green Chemistry Principles in the Synthesis of this compound

The synthesis of acetamide (B32628) derivatives is increasingly guided by the principles of green chemistry, which advocate for procedures that reduce or eliminate the use and generation of hazardous substances. nih.gov These methods prioritize efficiency, minimize waste, and often avoid the need for harsh solvents and catalysts. nih.gov

Traditional amidation reactions often require solvents and catalysts to proceed efficiently. However, recent advancements have demonstrated the feasibility of forming amide bonds under solvent-free and catalyst-free conditions, relying on thermal activation. rsc.orgrsc.org This approach offers significant environmental benefits by eliminating solvent waste and avoiding potentially toxic catalysts. The direct reaction of a carboxylic acid and an amine can be driven to completion by heating the neat mixture, with the only byproduct being water, representing a highly atom-efficient process. rsc.org

In the context of this compound, a hypothetical solvent-free synthesis could involve the direct condensation of N,N-dimethylglycine and 4-methoxyaniline. The reaction would be conducted by heating the two reagents together without any medium, leading to the formation of the desired amide and water.

Table 1: Comparison of Conventional vs. Solvent-Free Amidation

| Feature | Conventional Amidation | Solvent-Free Amidation |

| Reagents | N,N-dimethylglycine, 4-methoxyaniline | N,N-dimethylglycine, 4-methoxyaniline |

| Solvent | Typically DMF, Toluene, or Dichloromethane | None |

| Catalyst | Often requires a coupling agent (e.g., DCC) or acid/base catalyst | None |

| Temperature | Varies (can be room temp to reflux) | Elevated temperatures required |

| Byproducts | Water, catalyst-related waste | Water only |

| Workup | Aqueous washes, extraction, chromatography | Direct isolation or simple purification |

| Green Aspect | High environmental impact due to solvent and catalyst waste | Low environmental impact, high atom economy rsc.org |

This methodology aligns with green chemistry principles by maximizing atom economy and minimizing waste streams. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a green alternative to conventional heating methods. nih.gov By utilizing microwave irradiation, chemical transformations can be achieved with dramatically reduced reaction times, increased product yields, and often, enhanced purity. jchps.comnih.gov The process involves the direct heating of polar molecules in the reaction mixture through dipolar polarization, leading to rapid and uniform temperature increases that are not achievable with conventional oil baths. nih.gov

The synthesis of various acetamide and N-phenylacetamide derivatives has been successfully demonstrated using microwave irradiation, confirming the superiority of this method over traditional heating in terms of efficiency and yield. jchps.comrsc.org For the synthesis of this compound, a mixture of the precursor acid and amine in a minimal amount of a high-boiling point, polar solvent (or solvent-free) could be subjected to microwave irradiation for a short period. This technique is expected to significantly accelerate the amidation reaction. nih.gov

Table 2: Projected Comparison of Synthesis Protocols for this compound

| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol |

| Reaction Time | Several hours (e.g., 10 hours) jchps.com | A few minutes nih.gov |

| Energy Input | High and sustained | Low, targeted, and for a short duration |

| Product Yield | Moderate to Good | Good to Excellent jchps.comresearchgate.net |

| Byproduct Formation | Potential for increased side reactions due to prolonged heating | Minimized due to rapid reaction time nih.gov |

| Green Metrics (PMI, E-factor) | Higher (less favorable) | Lower (more favorable) nih.gov |

The key advantages of this approach are the significant reduction in energy consumption and the potential to minimize or eliminate the formation of by-products often associated with longer reaction times. nih.govnih.gov

Synthesis of Complex Derivatives of this compound for Research Probes

The core structure of N-arylacetamides serves as a versatile scaffold for the synthesis of more complex molecules. By modifying the parent compound, derivatives can be designed as specific probes for biological and chemical research.

A common strategy for creating complex derivatives involves using a functionalized precursor, such as 2-chloro-N-(4-methoxyphenyl)acetamide, as a building block for various heterocyclic systems. uea.ac.uknih.gov The reactive chloroacetyl group is an excellent electrophile, enabling facile substitution and subsequent cyclization reactions to form diverse ring structures. uea.ac.uk

For instance, 2-chloro-N-(4-methoxyphenyl)acetamide can react with various nucleophiles to initiate the synthesis of important heterocyclic scaffolds:

Reaction with 2-mercaptobenzothiazole would yield an N-aryl-2-(benzothiazol-2-ylthio)acetamide derivative. uea.ac.uk

Reaction with thiosemicarbazide , followed by cyclization with reagents like ethyl bromoacetate, can produce thiazolin-4-one derivatives. uea.ac.uk

Reaction with 2-mercapto-4,6-dimethylnicotinonitrile can furnish a sulfide (B99878) product which can be cyclized to form a thieno[2,3-b]pyridine (B153569) system. uea.ac.uk

These reactions demonstrate the utility of the N-(4-methoxyphenyl)acetamide backbone as a versatile precursor for generating a library of complex heterocyclic compounds for further investigation.

Table 3: Examples of Heterocyclic Scaffolds Derived from a 2-chloro-N-(4-methoxyphenyl)acetamide Precursor

| Reagent | Intermediate Product Type | Resulting Heterocyclic System |

| 2-Mercaptobenzothiazole | Thioether derivative | Benzothiazole-containing acetamide uea.ac.uk |

| Thiosemicarbazide | Thiosemicarbazone derivative | Thiazolin-4-one uea.ac.uk |

| Phenylhydrazine | Phenylhydrazone derivative | Pyrazole (after Vilsmeier formylation) uea.ac.uk |

| 6-Amino-2-mercaptopyrimidin-4-ol | Thioether derivative | Pyrimidine-containing acetamide uea.ac.uk |

Beyond incorporating the acetamide into larger ring systems, the core scaffold itself can be modified to create analogues with novel properties. This involves altering the fundamental structure of the parent molecule to probe structure-activity relationships or to develop compounds targeting specific biological systems.

An example of this approach is the development of imidazole-4-N-acetamide derivatives as a novel chemical scaffold. mdpi.com In this strategy, the phenylacetamide core is replaced or augmented with an imidazole (B134444) ring system. The goal of such a modification is to create a new chemotype that can be optimized for specific research purposes, such as targeting particular enzymes or receptors. mdpi.com By synthesizing a series of these scaffold-modified analogues with different substitutions, researchers can systematically explore how changes in the molecular architecture affect its properties and interactions. mdpi.com

Table 4: Conceptual Framework for Scaffold-Modification

| Original Scaffold | Modification Strategy | Resulting Analogue Class | Research Purpose |

| N-Phenylacetamide | Replacement of phenyl ring with a heterocyclic core | Imidazole-4-N-acetamide derivatives mdpi.com | Development of probes with new biological targets mdpi.com |

| N-(4-methoxyphenyl)acetamide | Introduction of dithiocarbamate (B8719985) functionality | Thioanhydrides of dithiocarbamic acids chemjournal.kz | Investigation of novel bioactive compounds chemjournal.kz |

| N-(4-methoxyphenyl)acetamide | Acylation of the amide nitrogen | N-acetyl-N-(4-methoxyphenyl)acetamide derivatives | Probing the role of the amide N-H in molecular interactions |

These synthetic strategies highlight the adaptability of the N-(4-methoxyphenyl)acetamide structure, allowing for its evolution from a simple molecule into a diverse range of complex and functional research probes.

In Depth Spectroscopic and Structural Characterization Studies of 2 Dimethylamino N 4 Methoxyphenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution and the solid state. For a molecule like 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide, a full suite of NMR experiments can provide a comprehensive picture of its molecular framework and dynamic behavior.

A complete and unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals is the foundation of any detailed structural analysis. Two-dimensional (2D) NMR experiments are indispensable for this purpose, revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the aromatic protons on the 4-methoxyphenyl (B3050149) ring and between the protons of the methylene (B1212753) group and the N,N-dimethyl groups.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map ¹H signals to the ¹³C signals of the carbons they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each carbon atom based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the amide proton to the carbonyl carbon and the aromatic carbon at position 1, as well as from the methoxy (B1213986) protons to the corresponding aromatic carbon.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below.

| Atom Number | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | Key HMBC Correlations (from ¹H) |

| 1 | - | ~132 | NH, H-2', H-6' |

| 2', 6' | ~7.45 (d) | ~122 | H-3', H-5' |

| 3', 5' | ~6.85 (d) | ~114 | H-2', H-6', OCH₃ |

| 4' | - | ~156 | H-3', H-5', OCH₃ |

| OCH₃ | ~3.75 (s) | ~55 | C-4' |

| NH | ~8.50 (s) | - | C=O, C-1' |

| C=O | - | ~168 | NH, CH₂ |

| CH₂ | ~3.10 (s) | ~60 | C=O, N(CH₃)₂ |

| N(CH₃)₂ | ~2.35 (s) | ~45 | CH₂ |

Note: This is an interactive data table based on expected values for illustrative purposes.

The structure of this compound contains several bonds around which rotation may be restricted, leading to the existence of different conformers. The most significant of these is the amide C-N bond, which has a partial double bond character.

Variable-temperature (VT) NMR studies are employed to investigate these dynamic processes. At low temperatures, the rotation around the amide bond might be slow on the NMR timescale, potentially leading to separate signals for atoms that are chemically non-equivalent in a fixed conformation (e.g., the two N-methyl groups). As the temperature is increased, the rate of rotation increases. At a certain point, the two distinct signals will broaden and eventually coalesce into a single, averaged signal.

By analyzing the line shape of the signals at different temperatures, particularly the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides quantitative information about the conformational stability of the molecule.

In the solid state, molecules adopt a fixed conformation and orientation within a crystal lattice. Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure in the absence of a solvent. A key technique used is Cross-Polarization Magic-Angle Spinning (CP/MAS), which enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide sharper lines.

For this compound, ¹³C CP/MAS spectra would reveal the number of crystallographically inequivalent molecules in the unit cell. If there is more than one molecule in the asymmetric unit, multiple peaks may be observed for a single carbon atom. Furthermore, differences in chemical shifts between the solid-state and solution-state spectra can provide insights into the effects of crystal packing and intermolecular interactions, such as hydrogen bonding, on the molecular conformation.

Theoretical and Computational Chemistry Investigations of 2 Dimethylamino N 4 Methoxyphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. scispace.com It offers a balance between accuracy and computational cost, making it a common choice for studying organic molecules. nih.gov For a molecule like 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms.

The initial step in computational analysis involves exploring the molecule's conformational landscape. This process identifies various possible spatial arrangements (conformers) arising from the rotation around single bonds. For this compound, key rotations would occur around the C-N bonds of the acetamide (B32628) group and the C-O bond of the methoxy (B1213986) group. By calculating the energy of each conformer, researchers can identify the lowest-energy, most stable structure, which is crucial for understanding the molecule's properties and reactivity.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the molecular structure. nih.gov Additionally, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. This theoretical spectrum aids in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. scispace.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) show electron-deficient areas. This analysis is critical for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Solution-Phase Conformations and Solvent Effects

While DFT calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solution, providing insights into its dynamic nature and the influence of solvent molecules. nih.gov MD simulations track the movements of atoms over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of different conformations the molecule adopts in solution and how solvent molecules arrange themselves around the solute. This information is vital for understanding a molecule's behavior in a realistic chemical or biological environment.

Exploration of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

A comprehensive review of scientific literature did not yield specific theoretical and computational studies focused on the non-linear optical (NLO) properties of this compound. While computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for predicting NLO properties, it appears that this specific compound has not yet been the subject of such published research.

In general, the investigation of a molecule's NLO properties through quantum chemical methods involves the calculation of several key parameters that describe the response of the molecule to an applied electric field. These parameters include the dipole moment (μ), the linear polarizability (α), and the first- and second-order hyperpolarizabilities (β and γ, respectively). These calculations provide insights into the potential of a material for applications in technologies such as optical switching, frequency conversion, and telecommunications.

For a molecule like this compound, a computational study would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. This is a crucial step as the calculated NLO properties are highly dependent on the molecular geometry.

Frequency Calculations: These are performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Calculation of NLO Properties: Using the optimized geometry, the dipole moment, polarizability, and hyperpolarizabilities are calculated. The choice of the theoretical method (e.g., Hartree-Fock, DFT with various functionals) and the basis set is critical for obtaining accurate results.

The presence of both an electron-donating group (the dimethylamino group) and an electron-donating/π-conjugated system (the methoxyphenyl group) in this compound suggests that it could possess interesting NLO properties. The interaction between these groups can lead to intramolecular charge transfer, a key factor for enhancing the second-order NLO response (β).

Without specific published research on this compound, it is not possible to provide detailed research findings or data tables for its NLO properties. Future computational studies would be necessary to elucidate the NLO potential of this compound and to understand the structure-property relationships that govern its optical nonlinearities. Such studies would contribute to the broader effort of designing and discovering new materials for advanced photonic applications.

Chemical Reactivity and Derivatization Studies of 2 Dimethylamino N 4 Methoxyphenyl Acetamide

Investigation of Amide Hydrolysis and Formation Kinetics

The amide bond is a cornerstone of organic chemistry and biology, and understanding its stability is crucial. The hydrolysis of an amide, which cleaves the amide bond to yield a carboxylic acid and an amine, can be catalyzed by acid or base.

The kinetics of amide hydrolysis are highly dependent on pH. researchgate.net In strongly acidic or basic conditions, the rate of hydrolysis increases significantly. researchgate.netpsu.edu For N-substituted amides, the reaction is generally first-order with respect to the amide and the catalyst (acid or base). researchgate.netpsu.edu The mechanism of acid-catalyzed hydrolysis is widely accepted to involve the initial protonation of the amide, most commonly on the carbonyl oxygen, which renders the carbonyl carbon more electrophilic. researchgate.net This is followed by a rate-determining nucleophilic attack by a water molecule. researchgate.net

In the case of 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide, the electronic effects of both the N-aryl group and the α-dimethylamino group are significant. The 4-methoxyphenyl (B3050149) group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon. The α-dimethylamino group can be protonated under acidic conditions, which would introduce a positive charge and could influence the hydrolysis mechanism through electrostatic effects and by altering the leaving group potential.

| Condition | Catalyst | General Mechanism | Rate-Determining Step |

| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. researchgate.net | Nucleophilic attack by water researchgate.net |

| Neutral | H₂O | Slow nucleophilic attack by water (often SN2-like) psu.edu | Nucleophilic attack by water psu.edu |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide (B78521). 2. Formation of tetrahedral intermediate. 3. Expulsion of amine leaving group. uregina.ca | Can be hydroxide attack or breakdown of the intermediate uregina.ca |

Reactions at the Dimethylamino Moiety (e.g., Quaternization, N-Oxidation)

The tertiary dimethylamino group is a nucleophilic and basic center within the molecule. It is susceptible to reactions with electrophiles, most notably alkylating and oxidizing agents.

Quaternization: This reaction involves the treatment of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This results in the formation of a new carbon-nitrogen bond and imparts a permanent positive charge on the nitrogen atom. This transformation significantly alters the electronic properties and solubility of the molecule. A direct analogy is the synthesis of the radiolabeled chemical probe [¹¹C]PJ34, where a precursor containing a secondary methylamino group is reacted with [¹¹C]methyl iodide to form the tertiary dimethylamino group, a process mechanistically similar to the quaternization of an already-tertiary amine. nih.gov

N-Oxidation: The dimethylamino group can be oxidized to form an N-oxide by treatment with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). In this reaction, an oxygen atom is transferred to the nitrogen, forming a new N-O bond. The resulting N-oxide has distinct chemical properties from the parent amine, including increased polarity and different coordination abilities.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

The 4-methoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH₃) group and the acetamido (-NHC(O)CH₂N(CH₃)₂) group. wikipedia.org Both groups direct incoming electrophiles to the ortho and para positions. dalalinstitute.com In this molecule, the para position relative to the methoxy group is occupied by the acetamido group, and vice-versa. Therefore, substitution will occur at the positions ortho to the more strongly activating methoxy group (positions 3 and 5 on the ring).

The SEAr mechanism proceeds in two main steps:

Attack of the π-electron system of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This is typically the slow, rate-determining step. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com Given the activated nature of the ring, these reactions are expected to proceed under relatively mild conditions.

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(dimethylamino)-N-(3-nitro-4-methoxyphenyl)acetamide |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-(dimethylamino)-N-(3-bromo-4-methoxyphenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-((4-acetamidophenoxy)methyl)dimethylammonium-2-sulfonate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 2-(dimethylamino)-N-(3-acyl-4-methoxyphenyl)acetamide |

Role of this compound as a Synthetic Intermediate or Building Block

The structural features of this compound make it a valuable intermediate for the construction of more complex molecules.

N-arylacetamides are recognized as important intermediates in the synthesis of a wide array of compounds, including those with pharmaceutical and agrochemical applications. nih.gov The related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, has been utilized as a building block to synthesize monomers for polymerization, highlighting the utility of the N-(4-methoxyphenyl)acetamide core in materials science. researchgate.netresearchgate.net

Furthermore, chloroacetamide derivatives are frequently used as versatile precursors for creating diverse heterocyclic scaffolds through substitution and cyclization reactions. uea.ac.uk By analogy, the dimethylamino group of the title compound can act as an internal nucleophile or be replaced by other functional groups to facilitate the synthesis of various molecular architectures. The core structure is also present in more complex molecules designed as specific biological probes. For instance, the phenanthridinone derivative PJ34, an inhibitor of the enzyme PARP-1, contains a 2-(dimethylamino)acetamide (B1346259) moiety attached to a different aromatic system, underscoring the relevance of this structural motif in the design of bioactive compounds. nih.gov

| Precursor Type | Reaction(s) | Resulting Scaffold/Probe Type | Reference Example |

| N-(4-acetylphenyl)-2-chloroacetamide | Substitution, Condensation, Cyclization | Heterocyclic Scaffolds (e.g., Pyrazoles, Thiazolinones) | Synthesis of various heterocyclic compounds uea.ac.uk |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Nucleophilic Substitution | Functionalized Monomers | Synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) researchgate.net |

| N-aryl-2-(amino)acetamide | Intramolecular Cyclization / Further Elaboration | Bioactive Molecules, Chemical Probes | Core structure related to PARP-1 inhibitor PJ34 nih.gov |

The molecule serves as an excellent platform for studying structure-reactivity relationships. Each functional group can be systematically modified to probe its influence on the chemical properties of the others.

Aromatic Ring Modification: Introducing electron-withdrawing or electron-donating substituents onto the methoxyphenyl ring via electrophilic aromatic substitution allows for a systematic investigation of how electronics are transmitted through the N-aryl system to affect the hydrolysis rate of the amide bond or the basicity of the distal dimethylamino group.

Amine Modification: Quaternization of the dimethylamino group introduces a positive charge, which would dramatically alter the molecule's electronic profile. This would, for example, strongly influence the directing effects on subsequent electrophilic aromatic substitution reactions and change the mechanism of amide hydrolysis.

Amide Bond Modification: Comparing the hydrolysis kinetics of this compound with analogs where the N-aryl or the α-amino groups are altered provides insight into how steric and electronic factors govern the stability of the amide linkage.

Through such derivatization studies, fundamental principles of physical organic chemistry, including linear free-energy relationships, reaction mechanisms, and the electronic communication between distant functional groups, can be thoroughly explored.

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Dimethylamino N 4 Methoxyphenyl Acetamide

Exploring Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, are of fundamental importance as they can significantly influence its physical and chemical properties. To date, a comprehensive investigation into the solid-state forms of 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide has not been reported. The presence of flexible rotational bonds and functional groups capable of hydrogen bonding suggests that this compound may exhibit polymorphism, the ability to exist in multiple crystalline forms.

Future research in this area should focus on the systematic screening for different polymorphs of this compound. This can be achieved through crystallization from a variety of solvents under different conditions of temperature, pressure, and evaporation rate. Characterization of any discovered polymorphs would be crucial and should employ a range of analytical techniques.

| Analytical Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Fingerprinting of different crystalline forms and monitoring of polymorphic transformations. |

| Differential Scanning Calorimetry (DSC) | Identification of melting points, phase transitions, and the thermodynamic relationships between polymorphs. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition pathways. |

| Infrared (IR) and Raman Spectroscopy | Probing of vibrational modes, which are sensitive to the local molecular environment and can differentiate between polymorphs. |

Understanding the polymorphism of this compound is a critical first step towards controlling its solid-state properties, which is essential for any potential applications.

Investigating Photochemical Transformations

The photochemical behavior of this compound is another largely unexplored area. The presence of aromatic and carbonyl chromophores suggests that the molecule will absorb ultraviolet radiation and may undergo a variety of photochemical reactions. rsc.orgresearchgate.net The methoxyphenyl group is known to be photostable in some contexts, while aromatic acetamides can undergo photo-Fries rearrangement or photocyclization reactions. nih.govresearchgate.net

Future investigations should begin with determining the compound's UV-Vis absorption spectrum to identify its chromophoric regions. Photostability studies under various light conditions (e.g., different wavelengths and intensities) and in different solvents would provide initial insights into its reactivity. researchgate.net Potential photochemical transformations to investigate include:

Photo-Fries Rearrangement: Migration of the acetyl group from the nitrogen to the aromatic ring.

Photocyclization: Intramolecular cyclization reactions, potentially leading to novel heterocyclic structures.

Photooxidation: The dimethylamino group could be susceptible to oxidation upon photoexcitation, especially in the presence of oxygen. nih.gov

Photodegradation: Understanding the pathways of photodegradation is crucial for assessing the compound's environmental fate and for developing strategies to enhance its stability if required. researchgate.net

A proposed research workflow for investigating the photochemical transformations is outlined below.

| Research Step | Methodology | Expected Outcome |

| UV-Vis Spectroscopy | Measure the absorption spectrum in various solvents. | Identification of absorption maxima and molar absorptivity. |

| Photostability Studies | Irradiate solutions of the compound with a controlled light source and monitor its concentration over time using HPLC. | Determination of the quantum yield of degradation and identification of factors affecting stability. |

| Product Identification | Isolate and characterize photoproducts using techniques such as NMR, mass spectrometry, and IR spectroscopy. | Elucidation of the photochemical reaction pathways. |

| Mechanistic Studies | Employ transient absorption spectroscopy and computational modeling to study the excited states and reaction intermediates. | Understanding the fundamental mechanisms of the photochemical transformations. |

Application in Materials Science or Catalyst Design (non-biological)

The functional groups within this compound suggest its potential for non-biological applications in materials science and catalysis. The N-aryl acetamide (B32628) scaffold is found in various functional materials. mdpi.comnih.gov Furthermore, the dimethylamino group is a well-known functional moiety in the design of catalysts and directing groups in organic synthesis. guidechem.comresearchgate.netnih.gov

Avenues for future research in this domain include:

Polymer Chemistry: The molecule could be explored as a monomer or a functional additive in polymerization reactions. The amide and aromatic functionalities could impart desirable properties such as thermal stability or specific intermolecular interactions in the resulting polymers.

Organic Electronics: The electronic properties of the methoxyphenyl and dimethylamino groups suggest that the compound or its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this would likely require further structural modification to enhance conjugation. mdpi.com

Catalysis: The tertiary amine of the dimethylamino group could act as a Lewis base catalyst for a variety of organic transformations. guidechem.comresearchgate.net Its catalytic activity could be tested in reactions such as acylation, silylation, or the Baylis-Hillman reaction. The acetamide moiety could also potentially act as a ligand for metal-based catalysts.

| Potential Application | Key Functional Group | Proposed Research |

| Functional Polymers | N-aryl acetamide, methoxyphenyl | Synthesis and characterization of polymers incorporating the compound as a monomer or additive. |

| Organic Electronics | Methoxyphenyl, dimethylamino | Computational screening of electronic properties and synthesis of derivatives with extended conjugation. |

| Homogeneous Catalysis | Dimethylamino | Evaluation of catalytic activity in a range of organic reactions. |

Development of Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.inwikipedia.orgnih.gov The development of synthetic routes to isotopically labeled this compound would open the door to detailed mechanistic studies of its reactions.

Future research should focus on developing efficient and selective methods for incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) into specific positions of the molecule.

| Isotopic Label | Potential Labeled Position | Potential Mechanistic Study |

| ¹³C | Carbonyl carbon of the acetamide | Studying the mechanism of amide hydrolysis or rearrangement reactions. |

| ¹⁵N | Amide nitrogen | Investigating reactions involving the amide bond, such as hydrolysis or enzymatic cleavage. |

| ²H (Deuterium) | Methyl groups of the dimethylamino moiety | Probing kinetic isotope effects in reactions involving this group. |

| ¹⁸O | Methoxy (B1213986) oxygen or carbonyl oxygen | Elucidating the mechanism of ether cleavage or esterification/hydrolysis reactions. |

The synthesis of these labeled compounds would likely involve starting from commercially available labeled precursors. For example, ¹³C-labeled acetyl chloride could be used to introduce a label at the carbonyl position. Once synthesized, these labeled compounds could be used in the mechanistic studies outlined in the previous sections, such as tracking the atoms during photochemical transformations or catalytic cycles.

Q & A

Basic Synthesis and Optimization

Q: What are the key synthetic routes for 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity? A: The synthesis typically involves multi-step reactions starting with functionalizing the 4-methoxyphenylamine core. A common approach includes:

- Acylation : Reacting 4-methoxyphenylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen to form N-(4-methoxyphenyl)chloroacetamide.

- Amination : Substituting the chloro group with dimethylamine in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Optimization : Key parameters include maintaining low temperatures during amination, using anhydrous solvents, and employing column chromatography for purification. Yield improvements (up to 75%) are achieved by slow reagent addition and inert atmospheres .

Basic Structural Characterization

Q: Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of this compound? A:

- NMR : ¹H and ¹³C NMR are critical for verifying the dimethylamino group (δ ~2.2–2.4 ppm for N(CH₃)₂) and methoxyphenyl protons (δ ~6.8–7.2 ppm). Discrepancies in splitting patterns may indicate impurities .

- IR : Confirms the acetamide carbonyl stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in related N-(4-methoxyphenyl)acetamide derivatives .

Advanced Data Contradiction Analysis

Q: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for this compound? A:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across studies to reduce variability .

- Structural Analog Comparison : Compare with derivatives like N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, where substitution patterns (e.g., chloro vs. methoxy) correlate with activity shifts .

- Mechanistic Studies : Employ molecular docking to assess binding affinity variations to targets (e.g., DNA gyrase for antimicrobial activity, kinases for anticancer effects) .

Advanced Solubility and Formulation

Q: What methodological strategies enhance the solubility of this compound for in vitro studies? A:

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility .

- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, improving bioavailability .

- Nanoparticle Encapsulation : Utilize PLGA nanoparticles (size: 100–200 nm) to enhance dissolution rates, as shown for structurally similar phenoxyacetamides .

Advanced Biological Interaction Studies

Q: How should researchers design experiments to investigate interactions between this compound and biological targets (e.g., enzymes, receptors)? A:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified targets like β-lactamase or EGFR .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein stability shifts post-treatment .

Advanced Mechanistic Pathway Analysis

Q: What experimental approaches elucidate the mechanistic pathways (e.g., oxidative stress, apoptosis) mediated by this compound? A:

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., HeLa) to quantify reactive oxygen species generation .

- Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage, Bcl-2/Bax ratios) in treated vs. untreated cells .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes in pathways like PI3K/AKT or MAPK .

Advanced Synthetic Byproduct Analysis

Q: How can researchers identify and mitigate byproducts formed during the synthesis of this compound? A:

- LC-MS Monitoring : Track reaction progress in real-time to detect intermediates (e.g., unreacted chloroacetamide) .

- Byproduct Isolation : Use preparative TLC to isolate impurities, followed by NMR/MS characterization .

- Process Optimization : Adjust stoichiometry (e.g., excess dimethylamine) and reaction time to minimize dimerization or oxidation byproducts .

Advanced Stability Profiling

Q: What methodologies assess the chemical and thermal stability of this compound under storage conditions? A:

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., refrigeration vs. ambient) .

- pH Stability : Test solubility and integrity in buffers (pH 3–9) to identify optimal formulation pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.